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Compound Name:
2-Methyl-1,3-thiazole-4-carboxylic

acid

Cat. No.: B1296310 Get Quote

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a

foundational scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous

clinically approved drugs, demonstrating a wide array of biological activities including

anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of

these compounds is intrinsically linked to their three-dimensional structure, which dictates their

interaction with biological targets.[3] Consequently, a precise understanding of their crystal

structure is paramount for rational drug design and establishing robust structure-activity

relationships (SAR).[2][3]

This guide provides a comparative overview of the key analytical techniques employed in the

structural elucidation of thiazole-based compounds, supported by experimental data and

detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Techniques
The structural characterization of thiazole derivatives relies on a combination of diffraction,

spectroscopic, and computational methods. While single-crystal X-ray diffraction is the

definitive method for determining solid-state structure, spectroscopic and computational

techniques provide complementary and essential information.
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Technique Principle
Information

Provided
Advantages Limitations References

Single-

Crystal X-ray

Diffraction

(SCXRD)

Diffraction of

X-rays by the

electron

clouds of

atoms in a

crystal lattice.

Precise 3D

atomic

coordinates,

bond lengths,

bond angles,

crystal

packing,

intermolecula

r interactions

(e.g.,

hydrogen

bonds, π-π

stacking).

Unambiguous

determination

of absolute

stereochemis

try and

conformation

in the solid

state.

Requires

high-quality

single

crystals,

which can be

difficult to

grow.

Structure

may differ

from solution

conformation.

[3][6][7]

Nuclear

Magnetic

Resonance

(NMR)

Spectroscopy

Absorption of

radiofrequenc

y radiation by

atomic nuclei

in a magnetic

field.

Connectivity

of atoms (¹H-

¹H, ¹H-¹³C),

chemical

environment

of nuclei,

relative

stereochemis

try in solution.

Provides

detailed

structural

information in

solution,

which is often

more

biologically

relevant.

Non-

destructive.

Does not

provide

absolute

stereochemis

try or

information

on crystal

packing.

[4][8][9]

Infrared (IR)

Spectroscopy

Absorption of

infrared

radiation,

causing

molecular

vibrations

(stretching,

bending).

Identification

of functional

groups

present in the

molecule.

Fast, simple,

and requires

small sample

amounts.

Good for a

quick

functional

group

analysis.

Provides

limited

information

on the overall

molecular

skeleton and

stereochemis

try.

[9][10]
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Mass

Spectrometry

(MS)

Ionization of

molecules

and

separation

based on

their mass-to-

charge ratio.

Molecular

weight and

elemental

composition

(High-

Resolution

MS).

Fragmentatio

n patterns

can give

structural

clues.

Extremely

high

sensitivity

and accuracy

for molecular

weight

determination

.

Does not

provide

information

on

stereochemis

try or atomic

connectivity.

[4][9][11]

Computation

al Chemistry

(e.g., DFT)

Quantum

mechanical

calculations

to predict

molecular

properties.

Optimized

molecular

geometry,

electronic

properties

(HOMO-

LUMO),

vibrational

frequencies,

prediction of

NMR spectra,

analysis of

non-covalent

interactions.

Provides

insights into

electronic

structure and

properties not

accessible

experimentall

y.

Complements

experimental

data.

Predictions

are model-

dependent

and require

experimental

validation.

Can be

computationa

lly expensive.

[7][12][13]

Quantitative Data for Thiazole Derivatives
The following tables summarize representative crystallographic and spectroscopic data for

selected thiazole-based compounds from recent literature.

Table 1: Representative Crystallographic Data of
Thiazole Derivatives
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Compound Formula
Crystal

System

Space

Group
Key Finding Reference

Thiazolyl-

pyrazole

hybrid 2

C₁₉H₁₅N₃S₂ Orthorhombic Pna2₁

Molecular

packing is

controlled by

numerous

weak non-

covalent

interactions,

including

S···H, N···H,

C···H, and

H···H.

[14]

(Z)-ethyl 2-

cyano-2-(4-

methyl-5-oxo-

3-phenyl-4,5-

dihydrothiazol

-2(3H)-

ylidene)aceta

te (6)

C₁₅H₁₄N₂O₃S - -

Structure

established

using X-ray

and spectral

analysis.

Used for

computationa

l optimization.

[7]

2-(2-(1-(4-

(Methylsulfon

yl)phenyl)eth

ylidene)hydra

zinyl)-4-(4-

methoxyphen

yl)thiazole

(2b)

C₁₉H₁₉N₃O₃S

₂
- -

Molecular

structure was

unambiguous

ly confirmed

by single-

crystal X-ray

diffraction

study.

[11][15]

Thiazole-

based Ligand

L2

- - - Crystal

structure

determined;

thiazole and

phenyl rings

are nearly co-

[16]
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planar. Bond

lengths are

typical for

2,4-

substituted

derivatives.

Table 2: Spectroscopic Data for 2-((2-(2,4-
dinitrophenyl)hydrazono)methyl)-N-benzyl-4-
methylthiazole (3a)
This compound serves as an example for the structural elucidation of a novel thiazole

derivative using complementary spectroscopic techniques.[9]

Technique Data Interpretation

FTIR (cm⁻¹)

3286 (N-H), 3085 (aromatic C-

H), 2978 (aliphatic C-H), 1609

(C=N), 1548 (C=C), 1399 &

1117 (NO₂)

Confirms the presence of key

functional groups including

hydrazono-NH, aromatic and

aliphatic moieties, imine, and

nitro groups.

¹H NMR (ppm)

1.98 (s, 3H, CH₃), 5.00 (s, 2H,

benzyl-CH₂), 6.42 (s, 1H,

thiazole-H), 8.68 (s, 1H, 2,4-

dinitrophenyl-H-3), 10.38 (s,

1H, hydrazono-NH)

Reveals the specific proton

environments, confirming the

connectivity of the methyl,

benzyl, and thiazole ring

protons.

¹³C NMR (ppm)

13.78 (CH₃), 47.16 (benzyl-

CH₂), 94.49 (thiazole-C5),

135.13 (thiazole-C4), 164.14

(thiazole-C2)

Identifies the distinct carbon

environments within the

molecule, corresponding to the

proposed structure.

Mass Spec. -

Elemental analysis and mass

spectrometry confirmed the

formation of the target

compound.[9]
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Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reliable and reproducible data in

crystal structure analysis.

Single-Crystal X-ray Diffraction (SCXRD)
This generalized protocol outlines the key steps for the structural analysis of thiazole

derivatives using SCXRD.[3][7]

Crystal Growth: High-quality single crystals of the purified thiazole compound are grown.

Slow evaporation of a saturated solution is a common method. The choice of solvent (e.g.,

DMF, ethanol) is critical and determined empirically.[3][7]

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a diffractometer equipped with a specific X-ray

source (e.g., Mo Kα, λ = 0.71073 Å). The instrument collects diffraction data as the crystal is

rotated.[7]

Structure Solution and Refinement: The collected data is processed to determine the unit cell

dimensions and space group. The structure is solved using direct methods or Patterson

methods (e.g., using SHELXT software) and then refined using full-matrix least-squares

techniques (e.g., on F²).[7]

Data Analysis: The final refined structure provides detailed information on atomic

coordinates, bond lengths, angles, and intermolecular interactions, which can be visualized

and analyzed. Crystallographic data is often deposited in databases like the Cambridge

Crystallographic Data Centre (CCDC).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural determination of thiazole

derivatives in solution.[8]

Sample Preparation:
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Accurately weigh 5-10 mg of the purified thiazole compound.[8]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

inside a clean NMR tube.[8] The choice of solvent is based on the compound's solubility.

Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.[8]

Data Acquisition:

Place the NMR tube in the spectrometer's magnet.

Acquire standard ¹H and ¹³C NMR spectra.

If necessary, perform advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to

establish detailed atomic connectivity.

Data Processing and Interpretation:

Process the raw data (Fourier transformation, phase correction, and baseline correction).

Integrate the ¹H NMR signals to determine the relative number of protons.

Analyze chemical shifts (δ), coupling constants (J), and signal multiplicities to deduce the

molecular structure.[9][11]

Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex workflows

and logical connections in structural analysis.
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Synthesis & Purification
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Data Interpretation & Validation

Synthesis of Thiazole Derivative

Purification (e.g., Recrystallization, Chromatography)
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Caption: Experimental workflow for crystal structure analysis of thiazole compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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